Ald-Ph-PEG12-TFP ester
Description
Contextualization of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units, widely utilized in bioconjugation due to its favorable properties. youtube.comthermofisher.com PEG is non-toxic, non-immunogenic, and highly soluble in water. thermofisher.comtandfonline.com When incorporated into a linker as a spacer, PEG confers these properties to the entire conjugate, which can enhance the plasma half-life of a drug, prevent interactions with plasma proteins, and decrease aggregation. thermofisher.comtandfonline.comthermofisher.com
The PEG spacer in Ald-Ph-PEG12-TFP ester consists of 12 discrete ethylene glycol units. avantorsciences.comthermofisher.com Unlike traditional PEG reagents that are often heterogeneous mixtures, discrete PEG linkers (dPEG®) have a defined molecular weight and spacer length. thermofisher.com This homogeneity provides greater precision in the design and characterization of bioconjugates, allowing for the optimization of crosslinking distances for specific applications. thermofisher.comfishersci.at The length of the PEG spacer can significantly influence the biological properties of the conjugate; studies have shown that varying PEG chain lengths can affect tumor-targeting potential and pharmacokinetic profiles. researchgate.netnih.govnih.gov Longer PEG chains generally lead to increased hydrophilicity and better water solubility. broadpharm.commedchemexpress.com
Overview of Reactive Ester Chemistries for Biomolecule Conjugation
The modification of primary amines, such as those on the side chain of lysine (B10760008) residues in proteins, is a common strategy for bioconjugation. lumiprobe.comucsd.edu Activated esters are frequently used for this purpose because they react with amines to form stable amide bonds. ucsd.edunih.gov While N-hydroxysuccinimide (NHS) esters are widely used, they are susceptible to hydrolysis in aqueous solutions, especially at basic pH, which can reduce conjugation efficiency. nih.govresearchgate.net
Tetrafluorophenyl (TFP) esters have emerged as a superior alternative. thermofisher.com TFP esters are significantly more resistant to hydrolysis than NHS esters, particularly at the basic pH values (typically pH 7-9) optimal for labeling amines. lumiprobe.comthermofisher.combroadpharm.com This enhanced stability results in more efficient and reproducible labeling of biomolecules. broadpharm.com Studies comparing various activated esters have confirmed that TFP esters offer a good balance of high reactivity towards amines and greater hydrolytic stability, making them highly effective for protein conjugation. nih.govthieme-connect.com
Significance of Aldehyde Functionality in Reversible and Site-Specific Ligation Strategies
The aldehyde group is an exceptionally useful chemical handle in bioconjugation because it is not naturally present in proteins, making it a bioorthogonal functional group. nih.govlibretexts.org This bioorthogonality ensures that the aldehyde reacts selectively with a specific reaction partner without interfering with native biological processes. libretexts.orgwikipedia.org Aldehydes can be introduced into proteins site-specifically through various methods, including the enzymatic conversion of cysteine residues to formylglycine. nih.govnottingham.ac.uk
The aldehyde functionality on the this compound is designed to react with molecules containing an aminooxy or hydrazide group. broadpharm.combroadpharm.comnih.gov This condensation reaction forms a stable oxime or hydrazone linkage, respectively. libretexts.orgwikipedia.orgresearchgate.net This ligation chemistry is highly chemoselective and can be performed under mild, physiological conditions. pnas.orgdiva-portal.org The ability to direct conjugation to a specific, engineered site on a biomolecule is a major advantage, leading to the production of homogeneous conjugates with well-defined structures and preserved biological function. nih.govpnas.orgshu.edu This site-specific modification is crucial for applications requiring high precision, such as the development of therapeutic antibodies and probes for cellular imaging. pnas.orgnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59F4NO16/c42-35-31-36(43)39(45)40(38(35)44)62-37(48)5-7-50-9-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-46-41(49)34-3-1-33(32-47)2-4-34/h1-4,31-32H,5-30H2,(H,46,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWMAATCHEJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59F4NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Synthesis of Ald Ph Peg12 Tfp Ester
Strategic Integration of Aldehyde-Phenyl (Ald-Ph) Terminal Group
The aldehyde-phenyl (Ald-Ph) group serves as a highly specific and versatile reactive handle. The benzaldehyde (B42025) moiety can react with molecules bearing an aminooxy or hydrazide group to form a stable oxime or hydrazone linkage, respectively. hplc.eunih.gov This type of "click chemistry" is bio-orthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with native biological functional groups.
The strategic placement of the aldehyde on a phenyl ring offers several advantages. It provides a rigid scaffold that can influence the spatial orientation of the conjugated molecule. Furthermore, the aldehyde group's reactivity can be modulated by the electronic properties of the aromatic ring. In the context of more advanced ligation techniques, such as aldehyde capture ligation (ACL), an ortho-aldehyde can accelerate amide bond formation by transiently condensing with an amine to enforce an intramolecular reaction. nih.gov
Rationale for PEG12 Spacer Length Selection in Macromolecular Constructs
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is a common strategy in the design of linkers for bioconjugation. The PEG12 spacer in Ald-Ph-PEG12-TFP ester consists of twelve repeating ethylene (B1197577) glycol units, a length that is carefully chosen to balance several critical factors.
However, an excessively long PEG spacer can also introduce conformational flexibility that may be undesirable, potentially leading to a decrease in binding affinity of the conjugated molecule to its target. venus-goa.com The PEG12 length is often selected as a compromise, providing sufficient spacing to avoid steric hindrance between the conjugated molecules while maintaining a degree of conformational control. In the context of PROTACs, the linker length is a critical determinant of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, ultimately affecting the efficiency of protein degradation.
Design Principles of Tetrafluorophenyl (TFP) Ester for Amine Reactivity
The tetrafluorophenyl (TFP) ester is a highly reactive functional group designed for efficient and stable conjugation to primary amines, which are abundant in biomolecules such as proteins (e.g., lysine (B10760008) residues). axispharm.com The design of the TFP ester is based on the principle of activating a carboxylic acid for nucleophilic attack by an amine, leading to the formation of a stable amide bond.
The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon of the ester highly electrophilic, thus promoting the reaction with amines. A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis in aqueous media, especially at the slightly basic pH conditions (typically pH 7.5-8.0) that are optimal for amine acylation. rsc.org This enhanced stability reduces the competing side reaction of ester hydrolysis, leading to higher conjugation yields and better reproducibility. nih.gov
The table below summarizes the key properties of the functional groups in this compound.
| Functional Group | Reactive Partner | Bond Formed | Key Advantages |
| Aldehyde-Phenyl | Aminooxy, Hydrazide | Oxime, Hydrazone | High specificity, Bio-orthogonal, Stable linkage |
| PEG12 Spacer | (Spacer) | - | Enhances solubility, Reduces immunogenicity, Provides optimal spacing |
| TFP Ester | Primary Amines | Amide | High reactivity, Increased stability to hydrolysis vs. NHS esters |
Synthetic Pathways and Methodological Considerations
The synthesis would likely commence with a commercially available, mono-protected PEG12 derivative, such as amino-PEG12-carboxylic acid or a derivative with orthogonal protecting groups. The aldehyde-phenyl group can be introduced by coupling 4-formylbenzoic acid to the amine terminus of the PEG spacer. This reaction is typically carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS). axispharm.com
Alternatively, a precursor such as 4-formylbenzoyl chloride could be used to directly acylate the amine group of an amino-PEG derivative. justia.com Protecting group strategies are crucial to prevent side reactions. For instance, if starting with a diol, one hydroxyl group would be protected with a group that can be selectively removed later in the synthesis.
Once the aldehyde-phenyl-PEG-acid intermediate is synthesized and purified, the final step is the esterification of the terminal carboxylic acid with 2,3,5,6-tetrafluorophenol. This is also typically achieved using a coupling agent like DCC or EDC. The reaction is usually performed in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to prevent hydrolysis of the activated ester.
Purification of the final product and intermediates is critical to remove unreacted starting materials, coupling agents, and by-products. Due to the hydrophilic nature of the PEG chain, purification can be challenging. Common purification strategies for PEGylated molecules include:
Column Chromatography: Normal-phase silica (B1680970) gel chromatography can be used, often requiring polar solvent systems. Reverse-phase high-performance liquid chromatography (RP-HPLC) is also a powerful technique for purifying PEG derivatives, allowing for separation based on hydrophobicity. hplc.eu
Extraction: Liquid-liquid extraction can be employed to remove non-polar impurities.
Precipitation: Precipitation of the PEGylated compound from the reaction mixture by adding a non-solvent (e.g., diethyl ether) is a common technique for crude purification.
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters to consider include:
Stoichiometry of Reagents: The molar ratios of the PEG precursor, the acylating agent (e.g., 4-formylbenzoic acid), and the coupling reagents need to be carefully controlled to drive the reaction to completion while minimizing side products.
Reaction Time and Temperature: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) helps determine the optimal reaction time. The temperature is also a critical factor, with lower temperatures often used to minimize side reactions.
Solvent and pH: The choice of solvent is crucial for ensuring the solubility of all reactants and for influencing reaction rates. For the final TFP ester formation, anhydrous conditions are necessary. The pH of the reaction mixture is particularly important for amine acylation steps.
The following table provides a hypothetical overview of the synthetic steps and typical conditions.
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1 | Introduction of Aldehyde-Phenyl Group | Amino-PEG12-COOH, 4-Formylbenzoic acid, EDC/NHS | DMF | Room temperature, 12-24 hours |
| 2 | Purification of Intermediate | - | - | Silica gel chromatography or RP-HPLC |
| 3 | TFP Ester Formation | Ald-Ph-PEG12-COOH, 2,3,5,6-Tetrafluorophenol, DCC | Anhydrous DCM | 0°C to room temperature, 4-12 hours |
| 4 | Final Purification | - | - | RP-HPLC |
Conclusion
Analytical Methodologies for Confirming Molecular Structure and Purity of the Synthesized Linker
A suite of analytical techniques is employed to rigorously confirm the chemical structure and assess the purity of the synthesized this compound. These methods provide orthogonal information, ensuring a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of the linker. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR distinguishes the different carbon atoms in the molecule.
A representative ¹H NMR spectrum of this compound would exhibit characteristic signals for each of its components. The aldehyde proton would appear as a singlet in the downfield region, typically around 9-10 ppm. The aromatic protons of the phenyl and TFP groups would resonate in the aromatic region (approximately 7-8.5 ppm). The numerous ethylene (B1197577) glycol protons of the PEG12 chain would be visible as a complex multiplet, typically centered around 3.6 ppm. Other specific protons, such as those on the carbons adjacent to the amide and ester functionalities, would have distinct chemical shifts. Integration of the proton signals allows for the quantitative assessment of the relative number of protons in different parts of the molecule, confirming the integrity of the structure.
Interactive Data Table: Representative ¹H NMR Data
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.98 | s | 1H |
| Phenyl-H | 8.05 | d | 2H |
| Phenyl-H | 7.95 | d | 2H |
| TFP-H | 7.55 | m | 1H |
| PEG-CH₂ | 3.64 | m | 48H |
| Other PEG/linker-CH₂ | 2.5-4.5 | m | - |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the molecule.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the this compound. A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and an organic solvent, such as acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.
The purity is assessed by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal secondary peaks. The retention time of the main peak is a characteristic property of the compound under specific chromatographic conditions.
Interactive Data Table: Representative HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~15-18 min |
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the this compound. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule. The mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₄₁H₅₉F₄NO₁₆), the expected monoisotopic mass is approximately 897.38 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.
Interactive Data Table: Mass Spectrometry Data
| Parameter | Value |
| Chemical Formula | C₄₁H₅₉F₄NO₁₆ |
| Calculated Monoisotopic Mass | 897.3800 g/mol |
| Observed [M+H]⁺ (ESI-MS) | 898.3873 m/z |
By combining the data from these analytical techniques, a comprehensive and reliable characterization of the molecular structure and purity of the synthesized this compound can be achieved, ensuring its suitability for its intended applications in advanced chemical biology and drug discovery.
Applications in Advanced Bioconjugation Chemistry and Macromolecular Engineering
Bioconjugation to Proteins and Peptides
The covalent attachment of synthetic molecules, such as polymers or small-molecule drugs, to proteins and peptides can significantly enhance their therapeutic properties, stability, and functionality. Ald-Ph-PEG12-TFP ester is particularly well-suited for these applications due to its dual reactivity. axispharm.com
The structure of this compound allows for both non-site-specific and site-specific labeling of proteins and peptides.
Non-Site-Specific Labeling: The TFP ester moiety of the linker reacts efficiently with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of a polypeptide chain. axispharm.com Since proteins typically present multiple lysine residues on their surface, this reaction leads to the formation of stable amide bonds at various points on the protein, resulting in a heterogeneously modified product. This approach is often employed when a high degree of modification is desired and the precise location of the conjugated molecule is not critical for maintaining the protein's biological activity. The TFP ester is favored over the more common N-hydroxysuccinimide (NHS) ester due to its higher reactivity and reduced susceptibility to hydrolysis in aqueous environments. broadpharm.com
Site-Specific Labeling: The benzaldehyde (B42025) group on this compound provides a handle for site-specific conjugation. Through reductive amination, the aldehyde can react with a primary amine on a protein under controlled conditions to form a Schiff base, which is then reduced to a stable secondary amine linkage. More specifically, the aldehyde group allows for highly specific ligation with molecules containing an aminooxy or hydrazide functional group, forming a stable oxime or hydrazone bond, respectively. broadpharm.com This bio-orthogonal reaction is particularly useful when a protein has been genetically engineered to incorporate a unique reactive partner for the aldehyde, such as a p-acetylphenylalanine residue that can be converted to an aminooxy group, or when targeting the N-terminus of a protein under specific pH conditions. This strategy ensures a homogeneously modified protein product with a defined location of the conjugated molecule.
| Strategy | Reactive Group on Linker | Target on Protein | Resulting Linkage | Homogeneity | Key Advantages |
|---|---|---|---|---|---|
| Non-Site-Specific | TFP Ester | Lysine ε-amines, N-terminus | Amide | Heterogeneous | High degree of labeling, simpler protein requirements |
| Site-Specific | Benzaldehyde | Engineered aminooxy/hydrazide, N-terminus (controlled pH) | Oxime/Hydrazone/Secondary Amine | Homogeneous | Precise control over modification site, preserves protein function |
The PEG12 spacer in this compound plays a crucial role in the engineering of protein-polymer conjugates. PEGylation, the process of attaching PEG chains to proteins, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The hydrophilic and flexible nature of the PEG12 chain can increase the solubility and stability of the resulting conjugate and reduce its immunogenicity. broadpharm.com
In a typical scenario for creating a protein-polymer conjugate, the TFP ester of this compound would be reacted with the amine groups on a protein. The terminal aldehyde group would then be available for the attachment of another polymer or a different molecule of interest. This allows for the creation of more complex, multi-functional protein-polymer architectures.
The choice between site-specific and non-site-specific labeling strategies has a direct impact on the homogeneity and functional integrity of the final conjugate.
Homogeneity: Non-site-specific labeling via the TFP ester results in a heterogeneous mixture of conjugates with varying numbers of attached linkers at different positions. This can lead to batch-to-batch variability and challenges in characterization and regulatory approval. In contrast, site-specific labeling using the aldehyde group yields a single, well-defined product, ensuring high homogeneity.
Functional Integrity: Random modification of lysine residues can sometimes occur in or near the active site of an enzyme or the binding site of a receptor, leading to a loss of biological activity. Site-specific conjugation allows for the placement of the linker and its payload away from these critical regions, thereby preserving the functional integrity of the protein.
Integration into Proteolysis Targeting Chimeras (PROTACs) Research
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an example of a linker that can be used in the synthesis of PROTACs. medchemexpress.com
The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG12 chain of this compound provides a flexible and hydrophilic spacer of a defined length, which can be advantageous in facilitating the optimal orientation of the two recruited proteins. The hydrophilicity imparted by the PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.
The bifunctional nature of this compound offers flexibility in the design and synthesis of PROTACs. The synthetic strategy will depend on the available functional groups on the E3 ligase ligand and the target protein ligand.
Attachment via TFP Ester: If the E3 ligase ligand or the target protein ligand has a suitable primary or secondary amine, it can be readily attached to the linker via the TFP ester. The remaining aldehyde group can then be used to conjugate the other ligand through reductive amination or oxime/hydrazone formation.
Attachment via Aldehyde: Alternatively, if one of the ligands has an aminooxy or hydrazide handle, it can be specifically attached to the aldehyde end of the linker. The TFP ester would then be used to connect the second ligand.
The choice of which ligand to attach to which end of the linker can be guided by the synthetic accessibility of the derivatives and the desired final architecture of the PROTAC. The step-wise nature of the conjugation reactions allows for a controlled and modular assembly of the final PROTAC molecule.
| Step 1: Ligand 1 Attachment | Reactive Group on Linker | Functional Group on Ligand 1 | Step 2: Ligand 2 Attachment | Reactive Group on Linker | Functional Group on Ligand 2 |
|---|---|---|---|---|---|
| E3 Ligase Ligand | TFP Ester | Amine | Target Protein Ligand | Benzaldehyde | Aminooxy/Hydrazide |
| Target Protein Ligand | TFP Ester | Amine | E3 Ligase Ligand | Benzaldehyde | Aminooxy/Hydrazide |
| E3 Ligase Ligand | Benzaldehyde | Aminooxy/Hydrazide | Target Protein Ligand | TFP Ester | Amine |
| Target Protein Ligand | Benzaldehyde | Aminooxy/Hydrazide | E3 Ligase Ligand | TFP Ester | Amine |
Development of Advanced Imaging Probes and Biosensors
General principles of bioconjugation suggest that a linker like this compound is well-suited for these applications. The TFP ester could be used to attach the linker to an amine-containing biomolecule (like an antibody), and the aldehyde group could then be used to conjugate a reporter molecule (like a dye with an aminooxy group). However, no specific studies demonstrating this with this compound were found.
Contributions to Nucleic Acid Delivery System Components Research
The surface modification of nanoparticles for drug and nucleic acid delivery is a common application for PEG linkers. nih.gov The functional groups on this compound would theoretically allow it to be incorporated into such systems. For instance, it could be used to attach targeting ligands to the surface of a lipid nanoparticle or other polymeric carrier. Despite this theoretical potential, a search for concrete research examples proved unsuccessful.
Utilization in Surface Functionalization of Biomaterials
The modification of biomaterial surfaces is critical for controlling biological interactions at the material-tissue interface. This compound is well-suited for this purpose, enabling the creation of advanced, functional surfaces for a variety of biomedical applications.
A primary challenge in the application of biomaterials is the non-specific adsorption of proteins, which can lead to biofouling, inflammatory responses, and loss of device function. Covalently grafting PEG chains to a surface—a process known as PEGylation—is a widely adopted strategy to mitigate this issue. polimi.itnih.gov The hydrophilic and flexible nature of the PEG chains creates a steric barrier that repels proteins and prevents their adhesion. nih.govnih.gov
This compound can be used in a two-step process to create such anti-fouling surfaces. First, a biomaterial surface functionalized with primary amine groups is reacted with the TFP ester end of the linker. The TFP ester is more stable against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, particularly under the slightly basic conditions often used for amine conjugation, which improves coupling efficiency. ulab360.comresearchgate.net This reaction results in a surface densely coated with PEG chains terminating in an aldehyde group. This PEG layer effectively reduces protein adsorption, as demonstrated in studies with various materials. researchgate.net
The table below illustrates typical data from research on how PEG density affects the reduction of protein adsorption on a surface.
| Surface Modification | PEG Chain Density | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) |
| Unmodified Control | N/A | 450 | 310 |
| Low-Density PEG | Low | 150 | 120 |
| High-Density PEG | High | < 20 | < 15 |
This table contains illustrative data based on general findings in the field and does not represent specific results from this compound.
Beyond preventing non-specific interactions, the terminal aldehyde groups on the PEGylated surface created using this compound can be used to immobilize specific bioactive molecules. creativepegworks.com This allows for the creation of functional bio-interfaces for applications like targeted cell culture and diagnostic assays. interchim.fr The aldehyde group can react specifically with molecules containing aminooxy or hydrazide groups, forming stable oxime or hydrazone linkages, respectively. creativepegworks.combroadpharm.com This orthogonal chemistry ensures that the biomolecule of interest is attached without altering the underlying PEG layer.
For example, cell-adhesive peptides (e.g., RGD sequences) can be modified with a hydrazide group and then specifically immobilized on the aldehyde-terminated surface. This creates a surface that resists non-specific cell attachment while promoting the adhesion and growth of specific cell types, which is highly valuable in tissue engineering. creativepegworks.com Similarly, for assay development, antibodies or other capture proteins can be immobilized in a controlled orientation to create sensitive and specific diagnostic platforms.
Role in Antibody-Drug Conjugate (ADC) Linker Design Research
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. biochempeg.com The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. this compound serves as a valuable building block in the research and design of ADC linkers, particularly non-cleavable linkers. glpbio.commedchemexpress.comcreative-biolabs.com
ADC linkers are broadly categorized as cleavable or non-cleavable. proteogenix.sciencenih.gov Non-cleavable linkers, such as those synthesized using this compound, lack a specific chemical trigger for drug release. nih.gov The release of the cytotoxic payload occurs only after the ADC is internalized by the target cancer cell and the antibody component is completely degraded by lysosomal proteases. proteogenix.science This mechanism results in the release of the drug with the linker and a residual amino acid still attached.
While this compound is inherently a non-cleavable linker scaffold, its aldehyde functionality allows for its incorporation into more complex, cleavable designs in a research context. For instance, the aldehyde could be reacted with a hydrazide-containing moiety that is part of an acid-sensitive or enzyme-labile construct, thereby creating a cleavable linker variant for comparative studies.
The table below summarizes key characteristics of linker types in ADC research.
| Linker Type | Release Mechanism | Key Characteristics | Representative Chemistry |
| Non-Cleavable | Proteolytic degradation of the antibody in the lysosome | High plasma stability; Lower off-target toxicity; Limited bystander effect. proteogenix.sciencenih.gov | Thioether (e.g., from SMCC), Amide (e.g., from TFP ester) |
| Cleavable | Acid-hydrolysis, enzymatic cleavage, or reduction | Susceptible to specific triggers in the tumor microenvironment or inside the cell; Can enable bystander killing. biochempeg.comnih.gov | Hydrazones (acid-labile), Dipeptides (enzyme-cleavable), Disulfides (reduction-sensitive) |
The synthesis of an ADC using a linker like this compound first involves conjugating the linker to the cytotoxic drug payload. The free aldehyde on the linker-drug complex is then available for further modification if needed, or the entire construct is conjugated to the antibody. The TFP ester end of the molecule is highly reactive toward primary amines, such as the ε-amino group of lysine residues on the surface of monoclonal antibodies. broadpharm.com This reaction forms a stable amide bond. researchgate.net Conjugation to lysine residues is a common method, though it can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). nih.govnih.gov
Assessing the stability of the resulting ADC is crucial. Key parameters include the stability of the linker in plasma and the propensity of the ADC to aggregate. researchgate.netspringernature.com
Linker Stability: For a non-cleavable linker, stability is assessed by incubating the ADC in plasma and monitoring for any premature release of the drug-linker complex over time, often using techniques like mass spectrometry.
Aggregation Assessment: The conjugation of hydrophobic drugs can increase the tendency of the antibody to aggregate. Size Exclusion Chromatography (SEC) is a standard method used to monitor the physical stability of ADCs under stressed conditions (e.g., elevated temperature) by quantifying the formation of high molecular weight aggregates. researchgate.netspringernature.com Studies have shown that including PEG chains in the linker design can significantly reduce this aggregation tendency. researchgate.net
Analytical and Biophysical Characterization of Ald Ph Peg12 Tfp Ester Conjugates
Spectroscopic Methods for Characterization (e.g., NMR, Mass Spectrometry for Conjugates)
Spectroscopic techniques provide direct evidence of successful conjugation by detecting changes in the physical properties of the modified molecule.
Mass Spectrometry (MS): This is a primary tool for confirming the formation of a conjugate. By precisely measuring the mass-to-charge ratio, MS can verify the addition of the Ald-Ph-PEG12-TFP ester linker to a target molecule. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are commonly employed. A distinct increase in the molecular weight of the target molecule, corresponding to the mass of the attached linker, confirms a successful reaction. nih.govenovatia.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for confirming the presence of the polyethylene (B3416737) glycol (PEG) chain in the conjugate. The repeating ethylene (B1197577) oxide units (-OCH₂CH₂-) of the PEG12 linker produce a characteristic, strong signal in the proton NMR spectrum, typically around 3.6 ppm. The presence of this signal in the purified conjugate, which is absent in the spectrum of the starting biomolecule, serves as qualitative evidence of PEGylation. nih.govnih.gov
| Technique | Unconjugated Molecule | This compound Conjugate | Information Gained |
|---|---|---|---|
| Mass Spectrometry (MS) | Base Molecular Weight (MW) | Observed MW = Base MW + ~898 Da | Confirms covalent attachment and provides degree of labeling. |
| ¹H NMR Spectroscopy | Absence of PEG signals | Characteristic signal at ~3.6 ppm | Confirms the presence of the PEG chain on the conjugate. |
Chromatographic Techniques for Conjugate Purification and Analysis (e.g., RP-HPLC, SEC)
Chromatography is indispensable for both purifying the conjugate from unreacted starting materials and for analyzing its purity and homogeneity.
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since the this compound conjugate is larger than the unconjugated starting molecule, it will travel through the porous beads of the column more quickly and elute earlier. SEC is a gentle, non-denaturing method ideal for purifying proteins and other large biomolecules while preserving their biological activity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The introduction of the hydrophilic PEG12 chain makes the conjugate less hydrophobic than many unmodified proteins or peptides. Consequently, the conjugate will have a shorter retention time and elute earlier from the nonpolar stationary phase of the column compared to its unconjugated precursor. nih.gov This method is highly effective for assessing the purity of the final product.
| Technique | Separation Principle | Expected Elution Order | Primary Application |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Size | 1. Conjugate (Largest) 2. Unconjugated Molecule | Purification and analysis of aggregates. |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | 1. Conjugate (More Hydrophilic) 2. Unconjugated Molecule | Purity assessment and analysis. |
Assessment of Conjugation Efficiency and Degree of Labeling (DOL)
The Degree of Labeling (DOL) is a critical parameter that defines the average number of linker molecules attached to each target biomolecule. aatbio.comabberior.rocks It is crucial for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the conjugate.
A common method for determining the DOL of protein conjugates involves UV-Vis spectrophotometry. This method relies on measuring the absorbance of the conjugate solution at two wavelengths: 280 nm for the protein and at the maximum absorbance wavelength (λ_max) of a chromophore on the linker, such as the phenyl group in this compound. A correction factor is required to account for the linker's absorbance contribution at 280 nm. aatbio.com
The DOL can be calculated using the following formula:
DOL = [ (A_linker_max) / (ε_linker) ] / [ (A₂₈₀ - (A_linker_max × CF)) / (ε_protein) ]
Where:
A₂₈₀ is the absorbance of the conjugate at 280 nm.
A_linker_max is the absorbance of the conjugate at the λ_max of the linker.
ε_protein is the molar extinction coefficient of the protein at 280 nm.
ε_linker is the molar extinction coefficient of the linker at its λ_max.
CF is the correction factor (A₂₈₀ of the linker / A_linker_max of the linker).
| Parameter | Value | Description |
|---|---|---|
| A₂₈₀ | 1.25 | Absorbance of the conjugate solution at 280 nm. |
| A_linker_max (at 254 nm) | 0.40 | Absorbance of the conjugate solution at the linker's λ_max. |
| ε_protein (e.g., IgG) | 210,000 M⁻¹cm⁻¹ | Molar extinction coefficient of the protein. |
| ε_linker | 15,000 M⁻¹cm⁻¹ | Molar extinction coefficient of the linker. |
| Correction Factor (CF) | 0.35 | Accounts for linker absorbance at 280 nm. |
| Calculated DOL | 4.8 | Average linkers per protein. |
Morphological and Size Characterization of Nanoconstructs (e.g., TEM, DLS)
When this compound is used to functionalize nanoparticles or to form self-assembled nanoconstructs, it is essential to characterize their size and morphology.
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. It provides the average hydrodynamic diameter (the effective size of the particle in solution, including the PEG layer and solvent shell) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A low PDI value suggests a monodisperse and homogenous sample.
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoconstructs, offering high-resolution information about their core size, shape, and morphology. researchgate.netmdpi.com Unlike DLS, which measures size in a hydrated state, TEM measures the size of the dehydrated core. Comparing DLS and TEM data can provide insights into the thickness of the PEG surface layer. mdpi.com
| Technique | Information Provided | Sample State | Key Metrics |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic size and size distribution | In solution (hydrated) | Z-average Diameter (nm), Polydispersity Index (PDI) |
| Transmission Electron Microscopy (TEM) | Core size, shape, and morphology | Solid state (dehydrated) | Core Diameter (nm), Shape (e.g., spherical, rhombic) |
Surface Charge Analysis (e.g., Zeta Potential) for Colloidal Stability Studies
The colloidal stability of nanoconstructs in a biological medium is critical for their application. Zeta potential measurement is a key technique for assessing this stability.
Zeta Potential: This parameter measures the magnitude of the electrostatic potential at the slipping plane of a nanoparticle in suspension. A high magnitude of zeta potential (either highly positive or highly negative, e.g., > |30| mV) generally indicates good colloidal stability due to strong electrostatic repulsion between particles, which prevents aggregation.
The conjugation of this compound to the surface of a charged nanoparticle typically results in a significant shift of the zeta potential towards neutrality. nih.gov The long, hydrophilic, and neutral PEG chains form a protective layer that shields the underlying surface charge. nih.gov This "stealth" effect not only improves colloidal stability by preventing aggregation but can also reduce non-specific protein adsorption and clearance by the immune system. mdpi.com
| Nanoparticle Sample | Average Zeta Potential (mV) | Implication for Stability |
|---|---|---|
| Unmodified Nanoparticle | -26.2 mV | Moderate stability due to electrostatic repulsion. nih.gov |
| PEGylated Nanoparticle | -2.8 mV | High stability due to steric hindrance from the PEG layer. nih.gov |
Theoretical Frameworks and Computational Modeling in Linker Design
Principles of PEGylation in Enhancing Biocompatibility and Solubility (Theoretical Aspects)
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a foundational strategy in drug delivery and bioconjugation for improving pharmaceutical properties. axispharm.com The theoretical principles behind its success are based on the unique physicochemical characteristics of the PEG polymer.
Enhancement of Biocompatibility: The primary mechanism by which PEGylation enhances biocompatibility is through the formation of a "stealth" effect. openaccesspub.orgnih.gov Theoretically, the repeating ethylene (B1197577) oxide units of the PEG chain are highly hydrophilic and flexible. nih.gov In an aqueous environment, water molecules form an extensive hydrogen-bonded network around the PEG chain, creating a large hydrodynamic radius. nih.gov This hydration shell effectively masks the surface of the conjugated biomolecule (e.g., a protein or nanoparticle), sterically hindering its recognition by opsonins and phagocytic cells of the reticuloendothelial system (RES). nih.gov This prevention of opsonization reduces the immunogenicity and antigenicity of the therapeutic, prolonging its circulation time in the bloodstream. nih.govresearchgate.net The neutral charge of the PEG polymer further contributes to this effect by minimizing nonspecific electrostatic interactions with biological components. openaccesspub.org
The table below summarizes the key theoretical properties of PEG that underpin its function in bioconjugates.
| Property of PEG Chain | Theoretical Basis | Consequence for Bioconjugate |
| Hydrophilicity | Repeating ethylene oxide units form hydrogen bonds with water. nih.gov | Increases aqueous solubility of hydrophobic molecules; contributes to hydration shell. axispharm.comshreechem.in |
| Flexibility | Free rotation around C-O single bonds in the polymer backbone. biopharminternational.com | Allows the chain to adopt multiple conformations, creating a large, dynamic exclusion volume. |
| Neutral Charge | The polymer backbone is uncharged. openaccesspub.org | Minimizes nonspecific electrostatic interactions with proteins and cells. |
| Hydration Shell | Strong association with water molecules creates a physical barrier. nih.gov | Sterically hinders access by proteases and immune system components (opsonins, antibodies). nih.gov |
Computational Approaches for Predicting Reactivity and Conjugation Outcomes
Computational modeling has become an indispensable tool for designing linkers and predicting the outcome of bioconjugation reactions, offering insights that are difficult to obtain through experimental means alone. nih.gov These approaches allow for the rational design of linkers like Ald-Ph-PEG12-TFP ester by predicting the reactivity of its functional groups and modeling the structure and dynamics of the final conjugate.
Predicting Reactivity: The reactivity of the terminal groups on the linker—the aldehyde (Ph-CHO) and the 2,3,5,6-tetrafluorophenyl (TFP) ester—can be predicted using quantum mechanical methods such as Density Functional Theory (DFT). mit.edu These models can calculate the thermodynamics and kinetics of competing reactions. For the TFP ester, the primary reaction is aminolysis (reaction with a primary amine, e.g., a lysine (B10760008) residue on a protein) to form a stable amide bond. lumiprobe.com A competing side reaction is hydrolysis. nih.gov Computational studies, supported by experimental data, show that TFP esters are significantly more stable against hydrolysis, especially at basic pH, compared to more common N-hydroxysuccinimide (NHS) esters. nih.govresearchgate.netacs.org This increased stability allows for more efficient conjugation to amines with less loss of the reagent. ulab360.com Computational models can predict the activation energies for both aminolysis and hydrolysis, providing a quantitative basis for selecting the optimal reaction conditions (e.g., pH) to favor the desired conjugation. nih.govresearchgate.net
Predicting Conjugation Outcomes: Molecular Dynamics (MD) simulations are a powerful computational technique used to study the structural and dynamic properties of PEGylated molecules. nih.govnih.govresearchgate.net By simulating the movement of atoms over time, MD can provide a detailed picture of how a PEG linker like this compound behaves when conjugated to a protein. acs.org These simulations can:
Analyze Conformational Changes: MD can model the conformational ensemble of the PEG chain on the protein surface, helping to visualize whether it adopts a "mushroom" or "brush" state and how it interacts with the protein surface. nih.govacs.org
Predict Stability: Simulations can be run at elevated temperatures to model thermal denaturation, revealing how PEGylation can stabilize a protein's native structure by preventing water from entering the hydrophobic core. acs.org
Model Protein-Protein Interactions: MD simulations can be used to understand how the PEG layer sterically hinders the approach of other proteins, such as proteases or antibodies, providing a molecular-level explanation for the "stealth" effect. nih.gov
| Computational Method | Application in Linker Design & Bioconjugation | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling the electronic structure of reactive functional groups (e.g., TFP ester, aldehyde). mit.edu | Reaction kinetics (e.g., aminolysis vs. hydrolysis rates), reaction thermodynamics, chemoselectivity. nih.gov |
| Molecular Dynamics (MD) | Simulating the time-resolved motion of a PEGylated protein in a solvent. nih.govnih.gov | Conjugate conformational dynamics, protein stability, solvent interactions, steric shielding effects. acs.org |
| QSAR / Machine Learning | Building predictive models based on structural descriptors and experimental data. acs.orgrsc.org | Site-reactivity of amino acids, distribution of conjugated species ("PEGmers"), pharmacokinetic properties. acs.orgrsc.org |
Future Research Directions and Methodological Innovations
Development of Novel Derivatization Strategies for Ald-Ph-PEG12-TFP Ester
Further chemical modification of the this compound scaffold can unlock new functionalities and applications. Derivatization strategies can target its existing reactive handles—the aldehyde and the TFP ester—or the phenyl and PEG backbone to fine-tune its properties.
Future work could focus on modifying the benzaldehyde (B42025) group to create different electrophilic targets. For instance, conversion to a ketone could alter reaction kinetics, while transformation into a masked aldehyde could provide a triggerable release mechanism. Another approach involves converting the carboxylic acid precursor of the TFP ester into other functionalities before activation, such as an acyl hydrazide or hydroxamic acid, which can participate in different coupling reactions. thermofisher.com The phenyl ring itself presents a platform for substitution, where electron-donating or -withdrawing groups could be installed to modulate the reactivity of the adjacent aldehyde.
| Target Moiety | Potential Derivatization Strategy | Reagents/Conditions | Resulting Functionality | Potential Advantage |
|---|---|---|---|---|
| Benzaldehyde | Reductive Amination | Amine, NaBH3CN | Secondary Amine | Forms stable amine linkage directly without an oxime bond. |
| Benzaldehyde | Wittig Reaction | Phosphonium Ylide | Alkene | Enables conjugation via olefin metathesis or other alkene-based chemistries. |
| TFP Ester Precursor (Carboxylic Acid) | Conversion to Aliphatic Amine | t-BOC-propylenediamine, EDAC; then TFA | Primary Aliphatic Amine | Inverts the reactivity from amine-reactive to carboxyl-reactive. thermofisher.com |
| Phenyl Ring | Electrophilic Aromatic Substitution | e.g., HNO3/H2SO4 | Substituted Phenyl Ring (e.g., nitro group) | Modulates electronic properties and reactivity of the aldehyde. |
Exploration of Alternative Reactive Moieties and Linker Architectures
While the TFP ester is a highly efficient amine-reactive group, known for being more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, research into alternative reactive moieties could broaden the linker's applicability. nih.govlumiprobe.comacs.org For example, replacing the TFP ester with a thiol-reactive group like a maleimide (B117702) or an iodoacetamide (B48618) would enable specific conjugation to cysteine residues in proteins. Other classes of amine-reactive groups, such as sulfodichlorophenol (SDP) esters, offer different reactivity profiles and stability in aqueous solutions. thermofisher.com
The linker architecture itself is also a key area for innovation. Varying the length of the discrete polyethylene (B3416737) glycol (dPEG®) chain (e.g., PEG4, PEG24) can precisely control the hydrodynamic volume, solubility, and pharmacokinetic properties of the final conjugate. axispharm.comvectorlabs.com Moving beyond linear PEG chains, future designs could incorporate branched or multi-arm PEG structures to create conjugates with higher drug-to-antibody ratios or to assemble multi-component systems. A particularly novel approach is the concept of supramolecular PEGylation, where non-covalent host-guest interactions are used to attach PEG chains to proteins, offering a reversible and potentially less disruptive alternative to traditional covalent modification. pnas.org
| Component | Alternative | Target Functionality | Key Feature |
|---|---|---|---|
| Reactive Moiety (TFP Ester) | N-hydroxysuccinimide (NHS) ester | Primary Amines | Widely used, but generally more susceptible to hydrolysis than TFP esters. nih.gov |
| Maleimide | Thiols (e.g., Cysteine) | Enables highly specific conjugation to sulfhydryl groups. | |
| 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) ester | Primary Amines | A water-soluble alternative for labeling biomolecules without organic solvents. thermofisher.com | |
| Linker Architecture (Linear PEG12) | Branched or Multi-arm PEG | Multiple conjugation points | Increases payload capacity and alters molecular shape. |
| Cleavable Linker Element (e.g., Disulfide) | Internal cleavage site | Allows for triggered release of a conjugated molecule in a reducing environment. |
Advancements in High-Throughput Conjugation Methodologies
The development of complex biotherapeutics like antibody-drug conjugates (ADCs) requires the screening of numerous combinations of antibodies, linkers, and payloads. nih.gov High-throughput (HT) methodologies are essential for accelerating this process. njbio.com this compound is well-suited for integration into automated HT platforms that utilize liquid-handling robotics. nih.gov
Future research will likely focus on adapting this linker for use in miniaturized formats, such as 96- or 384-well plates, to screen libraries of compounds. For example, an array of amine-containing small molecules could be rapidly conjugated to the TFP ester, followed by conjugation of the aldehyde moiety to an aminooxy-functionalized antibody. nih.gov Solid-phase synthesis techniques, where the antibody or another component is immobilized on beads, could also be employed to simplify purification steps between reactions in an automated workflow. nih.gov The development of rapid, HT-compatible analytical methods, such as mass spectrometry-based screening of pooled conjugate libraries, will be crucial for characterizing the products of these reactions efficiently. acs.org
Integration with Advanced Bioorthogonal Chemistries
Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.org While the aldehyde-aminooxy ligation is considered bioorthogonal, this compound can be further integrated with other powerful bioorthogonal reactions, such as "click chemistry." wikipedia.org
A key future direction is to use the TFP ester as an anchor to install a bioorthogonal handle onto a molecule of interest. For instance, the TFP ester can be reacted with a small molecule containing both an amine and an azide (B81097) group. The resulting product, now featuring an azide and an aldehyde, can participate in two subsequent and mutually orthogonal reactions. The azide can undergo a strain-promoted azide-alkyne cycloaddition (SPAAC), while the aldehyde reacts with an aminooxy- or hydrazine-containing probe. vectorlabs.comescholarship.org This enables the construction of highly complex, multi-component systems for applications in dual-modality imaging or targeted drug delivery. Another prominent bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene), which is known for its exceptionally fast kinetics. escholarship.org
| Bioorthogonal Reaction Pair | Reactive Groups | Integration Strategy with this compound |
|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Use the TFP ester to conjugate a molecule containing an amine and an azide (or alkyne), introducing a click handle for subsequent SPAAC reaction. vectorlabs.com |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | Use the TFP ester to attach a TCO-amine derivative, preparing the molecule for rapid ligation with a tetrazine-functionalized probe. escholarship.org |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | The linker's intrinsic aldehyde group participates directly in this bioorthogonal reaction. wikipedia.org |
Expanding Applications in Emerging Chemical Biology Research Fields
The versatility of this compound opens doors to numerous emerging areas of chemical biology research beyond its current use in Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com The ability to link different molecular entities with precise control over spacing and solubility is highly valuable.
One major area is the development of next-generation Antibody-Drug Conjugates (ADCs) , where the PEG linker can improve the pharmacokinetics and solubility of the conjugate. nih.gov In the field of molecular imaging , this linker can be used to attach targeting ligands (e.g., peptides, antibodies) to imaging agents (e.g., fluorophores, PET tracers) for disease diagnosis. For surface chemistry and biosensor development , the TFP ester can covalently immobilize amine-modified biomolecules, such as DNA or proteins, onto surfaces to create diagnostic arrays. nih.govacs.org Furthermore, in the field of drug delivery , PEGylation is a gold-standard technique for extending the circulation half-life and stability of therapeutic molecules. biochempeg.compurepeg.comnih.gov The discrete nature of the PEG12 linker allows for the creation of homogeneous conjugates with uniform properties, which is a significant advantage over traditional, polydisperse PEG reagents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
